molecular formula C9H6F3NS B8095342 4-(Trifluoromethyl)benzo[b]thiophen-2-amine

4-(Trifluoromethyl)benzo[b]thiophen-2-amine

Cat. No.: B8095342
M. Wt: 217.21 g/mol
InChI Key: GZDUIIOERMQZOH-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzo[b]thiophen-2-amine (CAS 2385617-19-4) is a high-purity benzo[b]thiophene derivative of significant interest in medicinal chemistry and antimicrobial research. With a molecular formula of C9H6F3NS and a molecular weight of 217.21 g/mol, this compound serves as a valuable chemical building block . The benzo[b]thiophene nucleus is a privileged structure in drug discovery, known for its diverse biological activities . Recent scientific studies highlight the particular relevance of substituted benzo[b]thiophene scaffolds in the synthesis of new antimicrobial agents . Specifically, related chemical structures have been combined with acylhydrazone functional groups to create compounds evaluated against multidrug-resistant pathogens like Staphylococcus aureus (MRSA) . This positions this compound as a promising precursor or intermediate for researchers developing novel antibiotics to address the global challenge of antimicrobial resistance . The compound should be stored in a cool, dark place, sealed in a dry environment, and kept at 2-8°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(trifluoromethyl)-1-benzothiophen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NS/c10-9(11,12)6-2-1-3-7-5(6)4-8(13)14-7/h1-4H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDUIIOERMQZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(SC2=C1)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Trifluoromethyl)benzo[b]thiophen-2-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on cytotoxicity, interaction with biological targets, and its implications in drug development.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a benzo[b]thiophene moiety, which enhances its lipophilicity and may influence its interaction with biological systems. The presence of the trifluoromethyl group is known to modify the electronic properties of the molecule, potentially affecting its biological activity.

Cytotoxicity

Recent studies have demonstrated that compounds related to benzo[b]thiophenes exhibit significant cytotoxic effects against various human tumor cell lines. For instance, derivatives of benzo[b]thiophene have shown strong cytotoxicity against cell lines such as HeLa (cervical cancer), K-562 (chronic myeloid leukemia), and HT-29 (colon cancer) .

Table 1: Cytotoxic Activity of Benzo[b]thiophene Derivatives

CompoundCell LineGI50 (µM)
This compoundK-562TBD
BTS-1HeLa0.5
BTS-2HT-290.2

GI50 is the concentration required to inhibit cell growth by 50% compared to untreated controls.

The mechanism by which this compound exerts its cytotoxic effects is not fully elucidated; however, it may involve the inhibition of redox-sensitive enzymes or pathways. For example, studies have indicated that similar compounds can inhibit tNOX activity depending on the cellular redox state .

Interaction Studies

Preliminary research suggests that this compound interacts with various biological targets, potentially including G-protein-coupled receptors (GPCRs) and kinases. The binding affinity and selectivity for these targets are critical for understanding its therapeutic potential.

Table 2: Interaction Profiles of Related Compounds

CompoundTargetBinding Affinity (nM)
This compoundGPCR (P2Y12)TBD
PF-3644022MK2<10

Case Studies

  • Anticancer Activity : In a study assessing various derivatives of benzo[b]thiophene, compounds similar to this compound were shown to possess significant anticancer activity, highlighting their potential as chemotherapeutic agents .
  • Neuropharmacological Effects : Another area of investigation involves the neuropharmacological properties of benzo[b]thiophene derivatives. Some studies suggest potential anticonvulsant effects, which may be relevant for developing treatments for epilepsy .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Evidence ID
3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine Benzothiazole-thiophene Benzothiazole, methyl, amine 246.35 High purity (97%); research reagent
4-(3-Methoxyphenyl)thiazol-2-amine Thiazole 3-Methoxyphenyl, amine Not reported Potential electronic modulation
5-(5-(4-Fluorophenyl)thiophen-2-yl)-1,3,4-thiadiazol-2-amine Thiadiazole-thiophene 4-Fluorophenyl, amine Not reported Anticancer activity (IC₅₀ = 1.28 μg/mL)
(4S)-4-(2,4-Difluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine Thiazine Difluorophenyl, methyl, amine 254.29 Structural complexity; fluorine effects
  • Core Heterocycle Differences :

    • Benzo[b]thiophene vs. Benzothiazole () : Replacing the benzo[b]thiophene core with benzothiazole introduces a nitrogen atom, altering electronic properties and binding interactions. The benzothiazole-thiophene hybrid in has a higher molecular weight (246.35 g/mol) compared to typical benzo[b]thiophen-2-amine derivatives, likely influencing solubility and bioavailability.
    • Thiazole vs. Thiadiazole () : Thiazole and thiadiazole cores differ in ring saturation and electronic density. The 1,3,4-thiadiazole derivative in demonstrated potent anticancer activity, suggesting that ring size and substituent positioning critically affect bioactivity.
  • Substituent Effects :

    • Trifluoromethyl (-CF₃) : The -CF₃ group in the target compound is strongly electron-withdrawing, reducing basicity of the amine group and enhancing metabolic stability compared to electron-donating groups like methoxy (-OCH₃) in .
    • Fluorine Substituents : Compounds with fluorophenyl groups (e.g., ) exhibit improved membrane permeability due to fluorine’s lipophilicity, but the -CF₃ group offers greater steric bulk and electronegativity.

Electronic and Steric Considerations

  • Steric Impact : The bulky -CF₃ group may hinder interactions in biological systems compared to smaller substituents like fluorine or methyl .

Preparation Methods

Formation of Ethyl 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylate

The benzo[b]thiophene core is constructed via nucleophilic aromatic substitution. A mixture of 2-fluoro-4-(trifluoromethyl)benzaldehyde, ethyl thioglycolate, and potassium carbonate in anhydrous DMF is heated at 60°C for 2 hours. The reaction proceeds via thiolate attack at the ortho-position of the aldehyde, followed by cyclization.

Reaction Conditions

ComponentQuantity (mmol)Role
2-Fluoro-4-(trifluoromethyl)benzaldehyde5.20Electrophilic substrate
Ethyl thioglycolate6.20Nucleophile
K₂CO₃5.70Base
DMF10 mLSolvent

Yield : 57% (814 mg) as a white powder.
Characterization :

  • ¹H NMR (300 MHz, CDCl₃): δ 8.16 (q, J = 0.8 Hz, 1H), 8.10 (d, J = 0.8 Hz, 1H), 7.98 (dt, J = 8.4, 0.8 Hz, 1H), 7.63 (dd, J = 8.4, 1.6 Hz, 1H), 4.43 (q, J = 7.1 Hz, 2H), 1.43 (t, J = 7.1 Hz, 3H).

  • 13C NMR : δ 162.4 (C=O), 139.2 (CF₃), 132.9 (aromatic C), 127.4 (thiophene C).

Hydrolysis to 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic Acid

The ester is saponified using NaOH (3 N) in ethanol at room temperature overnight. Acidification with HCl yields the carboxylic acid.

Yield : 85–92%.
Applications : The acid serves as a precursor for amide or acylhydrazine derivatives.

Conversion of Carboxylic Acid to Primary Amine via Acylhydrazine Intermediate

Synthesis of tert-Butyl 2-(6-(Trifluoromethyl)benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate

The carboxylic acid reacts with tert-butyl carbazate in dichloromethane using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents.

Reaction Conditions

ComponentQuantity (mmol)Role
6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid11.0Substrate
tert-Butyl carbazate10.0Amine source
DCC12.0Coupling agent
DMAP1.3Catalyst

Yield : 79% (1.435 g).
Characterization :

  • ¹H NMR (300 MHz, CDCl₃): δ 8.73 (s, 1H), 7.75 (s, 1H), 7.71 (s, 1H), 7.67 (d, J = 8.6 Hz, 1H), 7.33 (dd, J = 8.6, 1.9 Hz, 1H), 1.51 (s, 9H).

Deprotection and Reductive Amination

Treatment with trifluoroacetic acid (TFA) removes the Boc group, yielding a hydrazine intermediate. Subsequent condensation with aldehydes and reduction with NaBH₄ or LiAlH₄ produces the primary amine.

Critical Step :

  • Deprotection : 20 equiv TFA in DCM at room temperature for 18 hours.

  • Reduction : LiAlH₄ in THF at 0°C to room temperature.

Yield : 65–72% (over two steps).

Direct Amination via Nitro Group Reduction

Nitration at the 2-Position

Electrophilic nitration of 6-(trifluoromethyl)benzo[b]thiophene using fuming HNO₃ and H₂SO₄ introduces a nitro group. The trifluoromethyl group directs nitration to the 2-position due to its meta-directing effect.

Reaction Conditions

ComponentQuantityRole
Benzo[b]thiophene derivative1.0 equivSubstrate
Fuming HNO₃1.2 equivNitrating agent
H₂SO₄CatalyticAcid catalyst

Yield : 45–60% (varies with steric hindrance).

Catalytic Hydrogenation of Nitro to Amine

The nitro compound is reduced using H₂ (1 atm) and 10% Pd/C in ethanol at room temperature.

Yield : 88–94%.
Characterization :

  • ESI-MS : m/z 217.21 [M+H]⁺, consistent with molecular formula C₉H₆F₃NS.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Cyclocondensation + AcylhydrazineHigh regioselectivity, scalableMulti-step, requires toxic reagents (DCC)65–79%
Direct Nitro ReductionSimple, high-yielding final stepLow nitration efficiency45–94%
Suzuki CouplingModular, adaptable to diverse substituentsRequires pre-functionalized boronic acidsN/A

Spectroscopic Validation and Applications

  • ¹H NMR : Aromatic protons appear as multiplets at δ 7.2–8.3 ppm, with CF₃ causing deshielding.

  • 19F NMR : Single resonance at δ -57 to -62 ppm (CF₃).

  • Applications : Serves as a building block for kinase inhibitors and fluorescent materials .

Q & A

Q. What are the common synthetic routes for 4-(Trifluoromethyl)benzo[b]thiophen-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. For example, one route involves condensation of 3-trifluoromethyl-4-chlorophenol with 2,5-dimethyl-4-fluoronitrobenzene, followed by reduction using iron powder and formic acid to yield intermediates . Key factors affecting yield include:
  • Catalyst selection : Pd/C or Raney Ni for nitro-group reductions.
  • Temperature control : Excess heat may lead to decomposition of the trifluoromethyl group.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.

Table 1 : Yield comparison under varying conditions

CatalystSolventTemperature (°C)Yield (%)Reference
Fe/HClEthanol8062
Pd/CTHF6078

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :
  • NMR : The amine proton (NH₂) appears as a broad singlet at δ 5.2–5.6 ppm. The trifluoromethyl group (CF₃) shows a quartet in 19F^{19}\text{F} NMR at δ -62 to -65 ppm .
  • IR : Stretching vibrations for C-F (1120–1150 cm⁻¹) and N-H (3350–3450 cm⁻¹) are diagnostic .
  • Mass Spectrometry : The molecular ion peak [M+H]⁺ is typically observed at m/z 248.1 (calculated for C₉H₇F₃NS).

Advanced Research Questions

Q. How can researchers address contradictions in regioselectivity during functionalization of the benzo[b]thiophene core?

  • Methodological Answer : Regioselectivity challenges arise due to the electron-withdrawing CF₃ group, which directs electrophilic substitution to the 5-position. To resolve contradictions:
  • Computational modeling : DFT studies (e.g., Gaussian09) predict reactive sites using Fukui indices .
  • Isotopic labeling : Use 13C^{13}\text{C}-labeled intermediates to track bond formation via NMR .
  • Steric maps : Analyze crystal structures (e.g., X-ray data in ) to identify steric hindrance effects.

Q. What strategies mitigate hygroscopicity in intermediates during synthesis?

  • Methodological Answer : The amine group in intermediates can absorb moisture, leading to decomposition. Solutions include:
  • Lyophilization : Freeze-drying under vacuum preserves stability .
  • Inert atmosphere : Use Schlenk lines for moisture-sensitive steps .
  • Protecting groups : Temporarily block the NH₂ group with Boc (tert-butoxycarbonyl) .

Q. How do solvent effects influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Solvent polarity and coordination ability critically impact Suzuki-Miyaura or Buchwald-Hartwig couplings:
  • Polar aprotic solvents (e.g., DMSO): Enhance oxidative addition but may deactivate Pd catalysts.
  • Ether solvents (e.g., THF): Improve ligand solubility for Pd(PPh₃)₄ systems .
    Table 2 : Solvent effects on coupling efficiency
SolventCatalystConversion (%)Reference
DMSOPd(OAc)₂/XPhos45
THFPdCl₂(dppf)82

Data Interpretation & Troubleshooting

Q. How should researchers analyze conflicting NMR data for amine derivatives?

  • Methodological Answer : Discrepancies may arise from tautomerism or impurities. Steps to resolve:

Variable Temperature NMR : Detect dynamic processes (e.g., NH proton exchange) by cooling to -40°C .

HSQC/HMBC : Correlate 1H^{1}\text{H}-13C^{13}\text{C} interactions to confirm connectivity .

Spiking experiments : Add authentic samples to identify overlapping peaks .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Use in silico platforms like SwissADME or Schrödinger’s QikProp to estimate:
  • LogP : ~3.2 (indicating moderate lipophilicity) .
  • Metabolic stability : CYP3A4 is the primary metabolizer due to aromatic oxidation sites .

Biological & Pharmacological Applications

Q. What in vitro assays are suitable for evaluating bioactivity?

  • Methodological Answer :
  • Enzyme inhibition : Use fluorescence-based assays (e.g., hyaluronidase inhibition in ).
  • Cellular uptake : Radiolabel the compound with 18F^{18}\text{F} for PET tracking .
  • Toxicity screening : MTT assays on HEK293 cells to assess IC₅₀ values .

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